3-(1-Naphthyl)-D-alanine
CAS No.: 78306-92-0
VCID: VC21538065
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(1-Naphthyl)-D-alanine is a unique amino acid derivative, characterized by its molecular formula C13H13NO2 and molecular weight of 215.25 g/mol . This compound plays a significant role in various biochemical and pharmaceutical applications due to its distinctive structure and properties. Applications3-(1-Naphthyl)-D-alanine is widely utilized in several fields:
Derivatives and Related Compounds
Research FindingsResearch on 3-(1-Naphthyl)-D-alanine highlights its potential in developing targeted therapeutics and studying protein interactions . Its incorporation into peptides enhances stability and bioactivity, making it valuable in pharmaceutical applications . Additionally, its role in neuroscience research contributes to understanding neurological functions and potential treatments for neurodegenerative diseases . |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 78306-92-0 | |||||||||
Product Name | 3-(1-Naphthyl)-D-alanine | |||||||||
Molecular Formula | C13H13NO2 | |||||||||
Molecular Weight | 215.25 g/mol | |||||||||
IUPAC Name | (2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |||||||||
Standard InChI | InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |||||||||
Standard InChIKey | OFYAYGJCPXRNBL-GFCCVEGCSA-N | |||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)[O-])[NH3+] | |||||||||
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |||||||||
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(C(=O)[O-])[NH3+] | |||||||||
Synonyms | 78306-92-0;3-(1-Naphthyl)-D-alanine;D-1-Naphthylalanine;(R)-2-AMINO-3-(NAPHTHALEN-1-YL)PROPANOICACID;3-(1-NAPHTHYL)-D-ALA;(2R)-2-amino-3-naphthalen-1-ylpropanoicacid;D-3-(1-NAPHTHYL)ALANINE;(2R)-2-AMINO-3-(NAPHTH-1-YL)PROPANOICACID;3-(Naphth-1-yl)-D-alanine;AmbotzHAA6200;1-[(2R)-2-Amino-2-carboxyethyl]naphthalene;(2R)-2-Amino-3-(naphth-1-yl)propionicacid;AC1OCTRY;PubChem12302;Z-3-(Naphthyl)-d-alanine;KSC491O8L;N5887_SIGMA;SCHEMBL660499;3-(Naphth-1-yl)-L-alanine;H-D-ALA(1-NAPH)-OH;CTK3J1785;MolPort-001-758-756;D-3-ALA(1-NAPHTHYL)-OH;ZINC391808;BETA-(1-NAPHTHYL)-D-ALANINE | |||||||||
PubChem Compound | 6950505 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume